Epinephrine sulfoconjugate
Epinephrine sulfoconjugate
Epinephrine sulfate, also known as adrenaline sulfate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Epinephrine sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Epinephrine sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, epinephrine sulfate is primarily located in the cytoplasm.
Epinephrine sulfate is a catecholamine.
Epinephrine sulfate is a catecholamine.
Brand Name:
Vulcanchem
CAS No.:
77469-50-2
VCID:
VC0118983
InChI:
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1
SMILES:
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Molecular Formula:
C9H13NO6S
Molecular Weight:
263.27 g/mol
Epinephrine sulfoconjugate
CAS No.: 77469-50-2
Cat. No.: VC0118983
Molecular Formula: C9H13NO6S
Molecular Weight: 263.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Epinephrine sulfate, also known as adrenaline sulfate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Epinephrine sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Epinephrine sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, epinephrine sulfate is primarily located in the cytoplasm. Epinephrine sulfate is a catecholamine. |
|---|---|
| CAS No. | 77469-50-2 |
| Molecular Formula | C9H13NO6S |
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | [2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 |
| Standard InChI Key | AELFRHHZGTVYGJ-QMMMGPOBSA-N |
| Isomeric SMILES | CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
| SMILES | CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
| Canonical SMILES | CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator